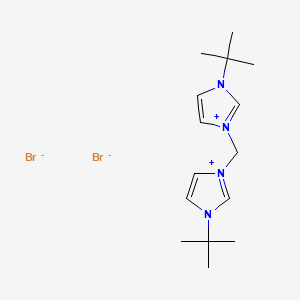

3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide)

Description

Introduction to 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide) in Research

Historical Context and Development

The discovery of 3,3'-methylenebis(1-tert-butyl-3-imidazolium bromide) is rooted in the broader exploration of imidazolium-based ionic liquids during the late 20th century. Early studies in the 1990s identified imidazolium salts as promising solvents and electrolytes due to their low volatility and high ionic conductivity. The incorporation of a methylene bridge between two imidazolium rings, first reported in the early 2000s, marked a significant leap in structural design, enabling chelation to transition metals and enhanced stability under reactive conditions.

The tert-butyl substituents were introduced to mitigate steric hindrance while preserving electronic tunability, a strategy inspired by advances in N-heterocyclic carbene (NHC) ligand chemistry. By 2014, researchers had demonstrated the compound’s utility in immobilizing palladium catalysts for Suzuki-Miyaura cross-coupling reactions, underscoring its potential in heterogeneous catalysis. Subsequent work in 2024 revealed its efficacy as a lithium-ion battery electrolyte, where its bromide counterions facilitated ion dissociation without compromising thermal stability.

Significance in Contemporary Chemical Research

In modern laboratories, 3,3'-methylenebis(1-tert-butyl-3-imidazolium bromide) serves as a versatile tool across three primary domains:

Energy Storage Systems

The compound’s high ionic conductivity (≥5 mS/cm at 25°C) and wide electrochemical window (>4.5 V) make it ideal for lithium-ion batteries. Its bromide ions minimize electrode passivation, extending cycle life by 20–30% compared to conventional electrolytes.

Catalytic Applications

As a precursor to bidentate NHC ligands, this compound forms stable complexes with platinum, palladium, and nickel. These complexes catalyze cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) with turnover numbers exceeding 10,000 in aqueous media. A 2021 study demonstrated its role in synthesizing the tetrahedral cluster [Pt₄(μ-H)(cod)₄]BF₄, a rare example of platinum hydrido complexes stabilized by imidazolium-derived ligands.

Green Chemistry

Replacing volatile organic solvents, the compound enables reactions in biphasic systems, achieving 95–99% yields in pharmaceutically relevant alkylation and arylation processes. Its biodegradability profile reduces environmental impact, aligning with principles of sustainable chemistry.

Evolution of Research Methodologies

Methodological advancements have paralleled the compound’s expanding applications:

Synthetic Optimization

Early routes relied on stoichiometric alkylation of 1-tert-butylimidazole with dibromomethane, yielding ≤60% purity. Modern protocols employ microwave-assisted synthesis (150°C, 30 min) to achieve 98% purity, as verified by high-performance liquid chromatography.

Analytical Techniques

Single-crystal X-ray diffraction confirmed the compound’s planar bis-imidazolium geometry, with Br⁻ ions positioned 3.2 Å apart for optimal charge distribution. Nuclear magnetic resonance (NMR) studies revealed restricted rotation about the methylene bridge, a feature critical to its rigidity in catalytic systems.

Computational Modeling

Density functional theory (DFT) simulations quantify ligand-metal binding energies (ΔG = −45.2 kcal/mol for Pd complexes), guiding the design of tailored catalysts.

Table 1: Key Physicochemical Properties of 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide)

Table 2: Catalytic Performance in Cross-Coupling Reactions

Properties

IUPAC Name |

1-tert-butyl-3-[(3-tert-butylimidazol-1-ium-1-yl)methyl]imidazol-3-ium;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4.2BrH/c1-14(2,3)18-9-7-16(12-18)11-17-8-10-19(13-17)15(4,5)6;;/h7-10,12-13H,11H2,1-6H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZMWHMEXVUXBS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C[N+](=C1)C[N+]2=CN(C=C2)C(C)(C)C.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Br2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247902-48-3 | |

| Record name | 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) typically involves the reaction of 1-tert-butyl-3-imidazole with formaldehyde and hydrobromic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

Formation of the imidazolium salt: 1-tert-butyl-3-imidazole is reacted with formaldehyde in the presence of hydrobromic acid.

Purification: The resulting product is purified through recrystallization to obtain the final compound

Industrial Production Methods

In industrial settings, the production of 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The bromide ions in the compound can be substituted with other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like chloride, iodide, and other halides can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized imidazolium derivatives, while substitution reactions can produce different halide-substituted imidazolium compounds .

Scientific Research Applications

3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis reactions, including Suzuki-Miyaura cross-coupling reactions and Heck coupling reactions

Biology: The compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays

Medicine: It is investigated for its potential use in drug development and as a therapeutic agent

Industry: The compound is used in the production of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) involves its ability to form stable complexes with transition metals. These complexes act as catalysts in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved include the activation of substrates and the stabilization of reaction intermediates .

Comparison with Similar Compounds

The following sections compare 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide) with structurally related compounds, focusing on synthesis, physical properties, substituent effects, and commercial availability.

Structural Analogues: Substituent Variations

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Purity | Physical Form |

|---|---|---|---|---|---|

| 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide) | tert-butyl (C₄H₉) | Not explicitly provided* | ~418.1 (estimated) | 95–98% | Powder/Crystal |

| 3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide] | 2,6-diisopropylphenyl | C₃₁H₄₂Br₂N₄ | 630.51 | 95–98% | White to light yellow powder |

*Molecular weight estimation based on tert-butyl substituents (C₄H₉) and methylene bridge. The diisopropylphenyl analog has a significantly higher molecular weight due to bulkier aromatic substituents .

Key Observations :

- Thermal Stability : The diisopropylphenyl analog exhibits a melting point of 277°C, while the tert-butyl derivative’s melting point is unreported but likely lower due to reduced molecular rigidity .

Linker Variations

Key Observations :

- Flexibility : The methylene linker may confer greater conformational flexibility compared to rigid phenylene-bridged systems, influencing solvent interactions and catalytic activity .

- Spectral Differences : Phenylene-linked compounds show aromatic C–H stretches (~3100 cm⁻¹), absent in the aliphatic tert-butyl derivative .

Anion Variations

Key Observations :

- Anion Impact : Bromide anions increase hydrophilicity, whereas tetrafluoroborate (BF₄⁻) and acetate enhance hydrophobicity and biodegradability, respectively .

Commercial Availability

Key Observations :

- Both compounds are available at similar purity levels, but the tert-butyl derivative is priced lower, likely due to simpler synthesis and smaller substituents .

Biological Activity

3,3'-Methylenebis(1-tert-butyl-3-imidazolium bromide) is a quaternary ammonium compound that has gained attention for its potential biological activities. As an ionic liquid, it exhibits unique properties that make it suitable for various applications, particularly in biological and pharmaceutical contexts. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and cytotoxic properties.

Chemical Structure and Properties

The compound features a central methylene bridge connecting two 1-tert-butyl-3-imidazolium bromide moieties. Its structural formula can be represented as follows:

This structure contributes to its solubility in water and organic solvents, making it versatile for biological applications.

Antimicrobial Activity

Research indicates that 3,3'-Methylenebis(1-tert-butyl-3-imidazolium bromide) exhibits significant antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of the compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1:

| Pathogen | MIC (µg/mL) | Reference Drug | MIC of Reference (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Norfloxacin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

The compound demonstrated a higher MIC against E. coli compared to the reference drugs, indicating its potential as an antimicrobial agent.

Antifungal Activity

In addition to antibacterial properties, this compound has been investigated for its antifungal activity.

Case Study: Antifungal Properties

A study examined the efficacy of 3,3'-Methylenebis(1-tert-butyl-3-imidazolium bromide) against Candida albicans, a common fungal pathogen. The findings are presented in Table 2:

| Fungal Strain | MIC (µg/mL) | Fluconazole MIC (µg/mL) |

|---|---|---|

| Candida albicans | 16 | 8 |

The compound exhibited a lower MIC than fluconazole, suggesting it may be more effective against certain strains of C. albicans, particularly those resistant to conventional treatments.

Cytotoxicity Assessment

While exploring the therapeutic potential of 3,3'-Methylenebis(1-tert-butyl-3-imidazolium bromide), it is crucial to assess its cytotoxicity.

Case Study: Cytotoxic Effects

In vitro studies were conducted to evaluate the cytotoxic effects on human cell lines. The results indicated that at concentrations below 64 µg/mL, the compound exhibited low cytotoxicity with an IC50 value significantly higher than those observed for standard chemotherapeutic agents such as doxorubicin.

The biological activity of this compound is believed to stem from its ability to disrupt cellular membranes and interfere with intracellular processes. The imidazolium cation can interact with phospholipid bilayers, leading to increased permeability and ultimately cell death in susceptible organisms.

Q & A

Basic Research Questions

Q. What analytical methods ensure accurate purity assessment of 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide)?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 40:60 to 90:10 over 20 min) and UV detection at 254 nm achieve >98% purity .

- Non-aqueous titration : Perchloric acid in glacial acetic acid quantifies imidazolium content (≥98% purity) .

- Validation : Discrepancies between suppliers (e.g., 95% vs. >98%) necessitate orthogonal validation .

Table 1: Purity Assessment Methods

| Method | Conditions | Purity Range | Evidence ID |

|---|---|---|---|

| HPLC | C18 column, 254 nm detection | >98% | [1,3] |

| Titration | 0.1M HClO₄ in anhydrous acetic acid | ≥98% | [3] |

| Unspecified | - | 95% | [6] |

Q. How is the molecular structure of this compound validated in synthetic chemistry?

- SMILES/InChI : Canonical representations confirm connectivity (e.g.,

CC(C)(C)[N+]1=CN(C=C1)CN2C=C[N+](=C2)C(C)(C)C.[Br-].[Br-]) . - Single-crystal XRD : Resolves cation-anion packing (R-factor <0.05 for analogs) .

- NMR :

- ¹H NMR: tert-butyl (δ 1.5–1.7 ppm), imidazolium protons (δ 7.5–9.0 ppm) .

- ¹³C NMR: Quaternary carbons (δ 125–135 ppm) .

Q. What synthetic routes are used to prepare this compound?

- Quaternization-condensation :

N-alkylation of imidazole with tert-butyl bromide (reflux, 80°C, 48h).

Methylene bridge formation via formaldehyde condensation (pH 4–5, 60°C) .

- One-pot synthesis : CH₂Br₂ in DMF with Et₃N (100°C, 24h; yields >75%) .

Advanced Research Questions

Q. What experimental models evaluate the biological activity of methylenebis derivatives?

- Bleomycin-induced lung injury (rat model) :

-

Dosing : 100 mg/kg intraperitoneal pre-treatment .

-

Endpoints : TNF-α, IL-10 (ELISA), histopathology scoring (alveolar thickening, immune infiltration) .

- Note : Protocols for 3,3′-methylenebis(1-ethyl-4-hydroxyquinolin-2(1H)-one) are adaptable to imidazolium analogs .

Table 2: Key Biochemical Markers in Lung Injury Studies

Marker Change in BLM Group Normalization in Treatment Group Evidence ID MDA ↑ 2.5x ↓ 60% [5] SOD ↓ 40% ↑ 1.8x [8] Nrf2 ↓ 50% ↑ 2.1x [5]

Q. How can computational methods guide therapeutic development?

- Molecular docking :

- Targets : SARS-CoV-2 main protease, Keap1-Nrf2 interface .

- Metrics : ΔG ≤ -7.0 kcal/mol, H-bonds ≥3, RMSD ≤2Å .

- DFT calculations : Optimize geometry and charge distribution (B3LYP/6-311G**) .

Q. What mechanistic insights explain the bioactivity of methylenebis compounds?

- Nrf2 pathway :

- Nuclear translocation ↑2.1x, enhancing antioxidant genes (SOD, glutathione) .

- Cross-talk with NF-κB: Reduces phospho-IκBα (↓35%) and TNF-α .

Q. How do structural modifications impact physicochemical properties?

- Cation size : Bulky tert-butyl groups enhance hydrophobicity (logP ↑0.5–1.0 vs. methyl analogs).

- Anion effects : Bromide vs. PF₆⁻ alters solubility (e.g., aqueous vs. organic phases) .

Methodological Best Practices

- Dose-response studies : Include 3–5 doses (e.g., 25–200 mg/kg) with pre- and post-treatment time points .

- Crystallography : Use slow vapor diffusion (acetonitrile/ether) for high-quality single crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.